molecular formula C11H17NO3 B12534690 Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate CAS No. 834886-14-5

Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B12534690
CAS No.: 834886-14-5
M. Wt: 211.26 g/mol
InChI Key: GBDCOOBJRJTUIU-KOLCDFICSA-N
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Description

Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a butyl ester, a cyano group, and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a cyclopentane derivative with a butyl ester and a cyano group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology, which allows for efficient and scalable synthesis. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Butyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    Butyl (1S,2R)-2-cyano-2-hydroxycyclohexane-1-carboxylate: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.

Uniqueness

Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group on a cyclopentane ring, which provides a distinct combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

834886-14-5

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11+/m1/s1

InChI Key

GBDCOOBJRJTUIU-KOLCDFICSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]1CCC[C@@]1(C#N)O

Canonical SMILES

CCCCOC(=O)C1CCCC1(C#N)O

Origin of Product

United States

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